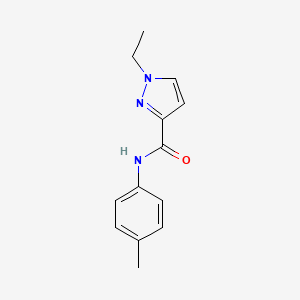![molecular formula C16H14N2O3 B6055325 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione CAS No. 39900-82-8](/img/structure/B6055325.png)
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione
Descripción general
Descripción
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as HPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. HPPD has a unique molecular structure that makes it a promising candidate for the development of new drugs and other useful compounds.
Mecanismo De Acción
The mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is believed to work by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione), which is involved in the biosynthesis of essential aromatic amino acids in plants and bacteria. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the target organism.
Biochemical and Physiological Effects:
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione induces apoptosis by activating caspase-dependent and independent pathways. In bacteria, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione inhibition leads to the accumulation of toxic intermediates, which disrupts cell membrane integrity and ultimately leads to cell death. In plants, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione inhibition leads to the accumulation of toxic intermediates, which disrupts chlorophyll synthesis and ultimately leads to plant death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potent activity against cancer cells and other target organisms. 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has some limitations, including its potential toxicity to non-target organisms and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione. One area of interest is the development of new drugs and other useful compounds based on the structure of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione. Another area of interest is the optimization of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione synthesis methods to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione and its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione involves several steps, including the reaction of 2,5-diketopiperazine with aniline and subsequent oxidation with sodium hypochlorite. The final product is obtained through recrystallization and purification. This method has been optimized to yield 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione in high purity and yield.
Aplicaciones Científicas De Investigación
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have antiviral and antibacterial properties. In agrochemicals, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione is used as a herbicide to control weeds in crops such as corn, soybeans, and wheat. In materials science, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
3-(2-hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-14-9-5-4-8-12(14)17-13-10-15(20)18(16(13)21)11-6-2-1-3-7-11/h1-9,13,17,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDOHBYEMAATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570075 | |
| Record name | 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
CAS RN |
39900-82-8 | |
| Record name | 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6055275.png)
![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6055283.png)
![3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6055284.png)

![2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055331.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)

![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6055352.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)
![2-[2-(4-morpholinyl)ethyl]-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6055365.png)